molecular formula C9H13BrClN B6214497 [(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 2731008-24-3

[(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No. B6214497
CAS RN: 2731008-24-3
M. Wt: 250.6
InChI Key:
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Description

2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride (2-BPMH) is an organic compound and a derivative of 2-amino-4-methylphenol. It is a widely used reagent in research laboratories and has a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

[(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride is a widely used reagent in research laboratories. It is used as a catalyst in the synthesis of heterocyclic compounds, such as indoles, quinolines, and thiophenes. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, [(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride is used in the synthesis of polymers, dyes, and other organic compounds.

Mechanism of Action

[(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride acts as a proton donor in the presence of a base, and it is believed to react with the substrate by forming a covalent bond with the substrate. This covalent bond is then broken by the base, resulting in the formation of a new product. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
[(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that [(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. In addition, [(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to increase the activity of the enzyme glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.

Advantages and Limitations for Lab Experiments

[(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively stable and easy to handle. However, it can be toxic and can cause irritation to the skin and eyes. In addition, it can react with some substrates to form potentially hazardous products. Therefore, it is important to use proper safety precautions when handling this reagent.

Future Directions

The potential future directions for [(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug delivery. In addition, further research is needed to determine the optimal conditions for its use in organic synthesis and to improve its safety profile. Additionally, it could be used as a starting material in the synthesis of other compounds, such as dyes and polymers. Finally, [(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride could be used in the synthesis of peptides and proteins, which could lead to the development of new therapeutic agents.

Synthesis Methods

[(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride can be synthesized from 2-amino-4-methylphenol and bromoacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate, sodium carbonate, or potassium hydroxide. The reaction proceeds through a nucleophilic substitution of the bromoacetic acid for the hydroxyl group of the 2-amino-4-methylphenol. The product is then purified by recrystallization from a suitable solvent such as ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride involves the reaction of 2-bromo-4-methylbenzyl chloride with methylamine in the presence of a base to form the intermediate [(2-bromo-4-methylphenyl)methyl]methylamine, which is then treated with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2-bromo-4-methylbenzyl chloride", "methylamine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-4-methylbenzyl chloride is added to a solution of methylamine in a suitable solvent, such as ethanol or methanol.", "Step 2: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to facilitate the formation of the intermediate [(2-bromo-4-methylphenyl)methyl]methylamine.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The intermediate [(2-bromo-4-methylphenyl)methyl]methylamine is isolated by filtration or extraction and then treated with hydrochloric acid to form the final product as a hydrochloride salt.", "Step 5: The product is purified by recrystallization or other suitable methods." ] }

CAS RN

2731008-24-3

Molecular Formula

C9H13BrClN

Molecular Weight

250.6

Purity

95

Origin of Product

United States

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